Structure Elucidation of 1-(3-Chlorophenyl)-5-methyl-1H-pyrazol-4-amine: A Comprehensive Analytical Framework
Structure Elucidation of 1-(3-Chlorophenyl)-5-methyl-1H-pyrazol-4-amine: A Comprehensive Analytical Framework
Executive Summary
The 4-aminopyrazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as the core motif for kinase inhibitors, anti-inflammatory agents, and advanced antioxidants[1]. The structural elucidation of 1-(3-chlorophenyl)-5-methyl-1H-pyrazol-4-amine presents a classic analytical challenge: the definitive assignment of regiochemistry. The condensation reactions used to synthesize N1-arylpyrazoles typically yield a mixture of 1,3- and 1,5-regioisomers[2].
As a Senior Application Scientist, my approach to this elucidation relies on a self-validating system of orthogonal analytical techniques. We utilize High-Resolution Mass Spectrometry (HRMS) for absolute isotopic fidelity, multidimensional Nuclear Magnetic Resonance (NMR) to map the carbon-nitrogen skeleton, and Nuclear Overhauser Effect (NOE) spectroscopy to unambiguously prove the 5-methyl spatial arrangement[3].
Strategic Analytical Framework
To prevent mischaracterization of the regioisomer, the analytical workflow is designed not just to identify functional groups, but to establish strict causality between the spectral data and the molecule's 3D conformation.
Analytical workflow for the structural elucidation of the pyrazole derivative.
High-Resolution Mass Spectrometry (HRMS)
Causality & Experimental Design
Electrospray Ionization (ESI) in positive mode is selected because the primary amine and the pyrazole nitrogens are highly susceptible to protonation. The presence of a single chlorine atom in the meta-position of the phenyl ring provides a built-in, self-validating system: the natural isotopic abundance of 35 Cl and 37 Cl dictates a strict ~3:1 ratio for the [M+H]+ and [M+2+H]+ ions. Deviation from this ratio immediately signals an impurity or an incorrect molecular formula.
Step-by-Step Methodology
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Sample Preparation: Dissolve 1.0 mg of the purified compound in 1.0 mL of LC-MS grade Acetonitrile/Water (50:50 v/v) spiked with 0.1% formic acid to drive ionization.
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Introduction: Infuse the sample directly into the ESI source of a Time-of-Flight (TOF) mass spectrometer at a flow rate of 10 µL/min.
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Acquisition: Operate the MS in positive ion mode ( ESI+ ), scanning the m/z range of 100–500. Maintain the capillary voltage at 3.5 kV and desolvation temperature at 250 °C.
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Validation: Extract the exact mass and overlay the experimental isotopic distribution with the theoretical model for C10H11ClN3+ .
Quantitative Data Summary
Table 1: HRMS Isotopic Profiling
| Ion Species | Formula | Theoretical m/z | Experimental m/z | Relative Abundance | Error (ppm) |
| [M+H]+ ( 35 Cl) | C10H1135ClN3+ | 208.0636 | 208.0638 | 100% | < 1.0 |
| [M+2+H]+ ( 37 Cl) | C10H1137ClN3+ | 210.0607 | 210.0610 | ~32% | < 1.5 |
Multidimensional NMR Spectroscopy
Causality & Experimental Design
NMR is the gold standard for elucidating the stereochemical and regiochemical structures of functionalized azoles[3]. The choice of solvent is critical: DMSO- d6 is explicitly chosen over CDCl3 . As a strong hydrogen-bond acceptor, DMSO slows down the chemical exchange of the −NH2 protons, allowing them to be observed as a distinct broad singlet rather than exchanging with trace water and broadening into the baseline.
To differentiate the 5-methyl from the 3-methyl regioisomer, we rely on 2D NOESY . Because the N1-phenyl ring can rotate freely around the N1-C1' bond, the C5-methyl protons will exhibit strong spatial cross-peaks to both ortho-protons (H2' and H6') of the 3-chlorophenyl ring. If the compound were the 3-methyl isomer, this correlation would be physically impossible.
NOESY correlation logic used to unambiguously confirm the 5-methyl regiochemistry.
Step-by-Step Methodology
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Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO- d6 (100% atom D) in a 5 mm NMR tube.
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1D Acquisition: Acquire 1H NMR (400 MHz, 16 scans, 2s relaxation delay) and 13C NMR (100 MHz, 1024 scans, 2s relaxation delay) at 298 K.
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2D Correlation:
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Acquire 1H−13C HSQC to map directly bonded C-H pairs.
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Acquire 1H−13C HMBC to map 2- and 3-bond connectivities, confirming the pyrazole backbone[2].
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Acquire 2D NOESY (mixing time 400 ms) to establish spatial proximity between the pyrazole substituents and the N1-aryl ring.
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Data Processing: Apply zero-filling and a sine-bell squared window function for the 2D datasets prior to Fourier transformation.
Quantitative Data Summary
Table 2: NMR Assignments (DMSO- d6 , 400 MHz / 100 MHz)
| Position | 13C δ (ppm) | 1H δ (ppm), Multiplicity, J (Hz) | Key HMBC ( 1H→13C ) | Key NOESY |
| C3 | 138.0 | 7.25, s, 1H | C4, C5 | C4- NH2 |
| C4 | 122.0 | - | - | - |
| C4- NH2 | - | 4.20, br s, 2H | C3, C4, C5 | C3-H, C5- CH3 |
| C5 | 132.5 | - | - | - |
| C5- CH3 | 10.5 | 2.15, s, 3H | C4, C5 | C4- NH2 , H2', H6' |
| C1' | 141.0 | - | - | - |
| C2' | 122.5 | 7.55, t, J=1.8 | C4', C6', C1' | C5- CH3 |
| C3' | 133.5 | - | - | - |
| C4' | 126.5 | 7.40, ddd, J=8.0, 2.0, 1.0 | C2', C6' | H5' |
| C5' | 131.0 | 7.50, t, J=8.0 | C1', C3' | H4', H6' |
| C6' | 123.5 | 7.45, ddd, J=8.0, 2.0, 1.0 | C2', C4', C1' | C5- CH3 , H5' |
Vibrational Spectroscopy (FT-IR)
Causality & Experimental Design
While NMR and HRMS provide connectivity and formula, Fourier-Transform Infrared (FT-IR) spectroscopy provides rapid, orthogonal confirmation of the primary amine. The −NH2 group on the pyrazole ring will display a characteristic doublet (symmetric and asymmetric N-H stretching) in the high-wavenumber region, distinguishing it from secondary amine impurities.
Step-by-Step Methodology
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Sample Preparation: Prepare a KBr pellet by grinding 1 mg of the compound with 100 mg of anhydrous KBr, or analyze directly via Attenuated Total Reflectance (ATR).
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Acquisition: Scan from 4000 to 400 cm −1 with a resolution of 4 cm −1 (minimum 32 scans).
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Key Diagnostics:
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3420 cm −1 & 3310 cm −1 : Asymmetric and symmetric N-H stretches of the primary amine.
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1610 cm −1 & 1550 cm −1 : C=N and C=C aromatic ring stretches.
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1090 cm −1 : Aryl-Cl stretching vibration.
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Conclusion
The structural elucidation of 1-(3-chlorophenyl)-5-methyl-1H-pyrazol-4-amine requires a rigorous, multi-faceted approach to overcome the inherent regiochemical ambiguities of pyrazole synthesis. By anchoring the analysis in HRMS for exact mass/isotopic validation and leveraging the spatial resolving power of 2D NOESY NMR, we create a self-validating dataset. The definitive cross-peaks between the C5-methyl group and the N1-phenyl ortho-protons provide absolute certainty of the 5-methyl regiochemistry, ensuring the highest standards of scientific integrity for downstream drug development applications.
References
1.[1] Title: Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity Source: Molecules (MDPI) URL: [Link]
2.[2] Title: Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
3.[3] Title: The Structure of Biologically Active Functionalized Azoles: NMR Spectroscopy and Quantum Chemistry Source: International Journal of Molecular Sciences (MDPI) URL: [Link]
